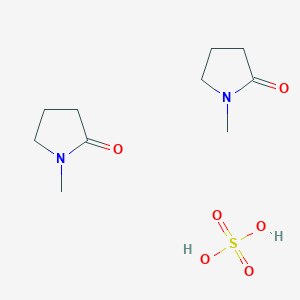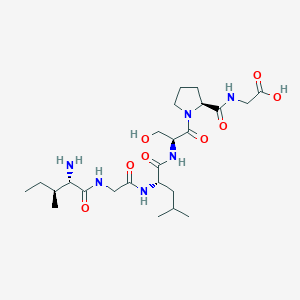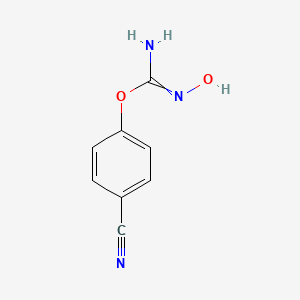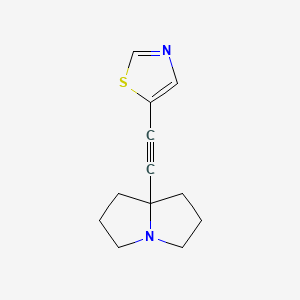![molecular formula C15H12Cl2N4O B15170349 6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-92-3](/img/structure/B15170349.png)
6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the dichlorophenyl and ethoxy groups in the structure enhances its chemical properties and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then cyclized with guanidine to yield the desired pyrido[3,2-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other cellular pathways, contributing to its broad-spectrum biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine Derivatives: Compounds like 2,4-diaminopyrimidine and 5-fluorouracil share structural similarities and biological activities.
Pyrido[2,3-d]pyrimidine Derivatives: Compounds such as piritrexim and trimetrexate are known for their anticancer properties and DHFR inhibition.
Uniqueness
6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine stands out due to its unique combination of the dichlorophenyl and ethoxy groups, which enhance its chemical stability and biological activity. This structural uniqueness contributes to its potential as a versatile compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
917759-92-3 |
|---|---|
Molekularformel |
C15H12Cl2N4O |
Molekulargewicht |
335.2 g/mol |
IUPAC-Name |
6-(2,4-dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C15H12Cl2N4O/c1-2-22-14-13-12(20-15(18)21-14)6-5-11(19-13)9-4-3-8(16)7-10(9)17/h3-7H,2H2,1H3,(H2,18,20,21) |
InChI-Schlüssel |
OSMQACIOBQFIQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=C(C=C(C=C3)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





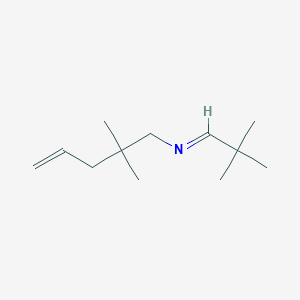
![1-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indazole](/img/structure/B15170309.png)
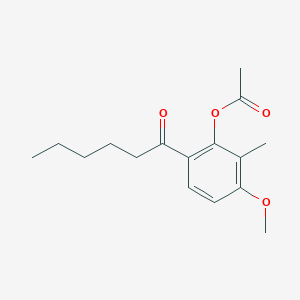

![2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170325.png)
